Ethyl 2,3-dichloropropionate

Description

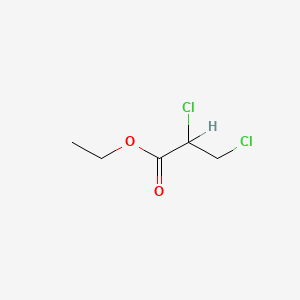

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dichloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZPQAZETZXKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871166 | |

| Record name | Propanoic acid, 2,3-dichloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-21-3 | |

| Record name | Ethyl 2,3-dichloropropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2,3-dichloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,3-dichloropropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2,3-dichloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2,3-dichloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3-dichloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of Ethyl 2,3 Dichloropropionate Within Organochlorine Chemistry

Ethyl 2,3-dichloropropionate, as an organochloride, is a compound containing carbon-chlorine bonds, which significantly influence its chemical behavior. wikipedia.org Its importance in organochlorine chemistry lies primarily in its function as a bifunctional synthetic intermediate. The presence of two chlorine atoms at the α and β positions of the propionate (B1217596) backbone, combined with the ester group, provides multiple reactive sites for chemical modification. smolecule.com

Historical Trajectories and Modern Research Impetus

While specific details on the initial discovery of Ethyl 2,3-dichloropropionate are not extensively documented in readily available literature, its development is intrinsically linked to the broader advancements in organochlorine chemistry. A known method for its preparation involves the chlorination of ethyl acrylate (B77674). sigmaaldrich.comsigmaaldrich.com The historical significance of related halogenated esters grew during the mid-20th century as their roles as synthetic intermediates became more established. smolecule.com

The modern impetus for research into this compound is driven by its utility as a versatile building block. chemimpex.com Current interest is propelled by the continuous demand for new and more efficient synthetic routes to high-value products in several key industries. Researchers and industry professionals utilize this compound to enhance product performance and efficiency. chemimpex.com The drive to create novel pharmaceuticals, more effective and targeted pesticides, and specialty polymers with unique properties ensures ongoing research into the applications and reaction pathways of this compound. chemimpex.com

Scope and Objectives of Academic Inquiry Pertaining to Ethyl 2,3 Dichloropropionate

Advanced Synthetic Approaches to this compound

The synthesis of this compound is achieved through several advanced methods. These techniques are designed to be efficient and provide high yields of the desired product. The primary pathways involve the direct chlorination of unsaturated esters and the use of specialized catalytic systems to drive the esterification process.

Chlorination Reactions of Unsaturated Precursors

A principal method for synthesizing this compound is through the direct chlorination of an unsaturated precursor, most notably ethyl acrylate (B77674). This process involves the addition of chlorine across the double bond of the acrylate ester.

The direct addition of chlorine to ethyl acrylate is a straightforward and effective method for producing this compound. This reaction can be performed continuously by introducing a mixture of ethyl acrylate and chlorine into a reaction zone maintained at a specific temperature. google.com For the analogous synthesis of methyl α,β-dichloropropionate, the reaction is typically maintained at temperatures between 50°C and 100°C. google.com The use of a catalyst, such as dimethylformamide (DMF), has been shown to facilitate the quantitative conversion of methyl acrylate to methyl α,β-dichloropropionate at room temperature, a process that is analogously applicable to ethyl acrylate. jst.go.jp

| Precursor | Product | Catalyst | Temperature | Yield | Reference |

| Ethyl Acrylate | Ethyl α,β-dichloropropionate | - | - | 87% | google.com |

| Methyl Acrylate | Methyl α,β-dichloropropionate | Pyridine (B92270) | 50-100°C | - | google.com |

| Methyl Acrylate | Methyl α,β-dichloropropionate | N-methyl morpholine | ~90°C | - | google.com |

| Methyl Acrylate | Methyl α,β-dichloropropionate | 2-methyl-5-ethyl pyridine | ~90°C | - | google.com |

| Methyl Acrylate | Methyl α,β-dichloropropionate | DMF | Room Temp. | Quantitative | jst.go.jp |

The mechanism of halogen addition to α,β-unsaturated esters like ethyl acrylate is generally understood to proceed via an electrophilic addition pathway. The chlorine molecule acts as an electrophile, attacking the electron-rich carbon-carbon double bond. This leads to the formation of a cyclic chloronium ion intermediate, which is then attacked by a chloride ion in an anti-addition fashion to yield the vicinal dihalide, this compound.

However, mechanistic studies on related systems suggest that radical pathways can also be involved, particularly under different reaction conditions or with specific initiators. For instance, the chromous chloride promoted addition of N-haloamides to olefins is proposed to involve the formation of an amido radical in the first step. cdnsciencepub.com Similarly, investigations into the gas-phase reaction of chlorine atoms with ethyl acrylate have identified both addition and abstraction products, indicating the presence of radical intermediates. nih.gov Theoretical studies have also been employed to map out potential reaction channels for these gas-phase reactions. nih.gov Furthermore, research into the organocatalytic α-halogenation of acrylate systems has shown that organocatalysts can act as a base, forming E and Z isomers of the enolate, which can influence the stereochemical outcome of the halogenation. wisconsin.edu

Comparative Analysis of Catalytic Systems in Ester Synthesis

The synthesis of esters, including halogenated ones, often relies on catalysis to improve reaction rates and yields. A comparative analysis of different catalytic systems, such as ionic liquids and pyridine-based catalysts, provides insight into the optimization of these synthetic routes for analogous compounds.

Ionic liquids (ILs) have emerged as versatile and environmentally friendly catalysts and solvents for a wide range of organic reactions, including esterification and transesterification. ajast.netresearchgate.net They are salts with low melting points, composed entirely of ions, and their properties can be finely tuned by modifying the cation or anion. mdpi.comlongdom.org

Brønsted acidic ionic liquids have been successfully used as catalysts for the esterification of various carboxylic acids with alcohols. researchgate.net For instance, SO3H-functionalized and non-functionalized ionic liquids have been employed to catalyze the esterification of aliphatic acids. ajast.net The catalytic activity of these ILs often correlates with their acidity. researchgate.net Furthermore, supported ionic liquid catalysts (SILCs), where the IL is immobilized on a solid support, offer advantages such as easy separation and reusability. rsc.orgua.pt A chitosan-supported ionic liquid has been shown to be an efficient and reusable catalyst for the synthesis of a variety of esters, including those derived from carboxylic acids, amino acids, and carbohydrates, under solvent-free conditions. rsc.org

The application of ILs in the synthesis of halogenated esters is promising. Their use as phase transfer catalysts for alkylation reactions is well-documented, demonstrating their ability to facilitate reactions between different phases. mdpi.com Specifically for related dichlorinated compounds, the ionic liquid-catalyzed synthesis of 2,3-dichloropropionitrile (B1359809) has been noted for its advantages in recyclability and waste reduction.

| Catalyst Type | Reaction | Advantages | Reference |

| Brønsted Acidic Ionic Liquids | Esterification | Non-corrosive, tunable acidity, potential for reuse | ajast.netresearchgate.net |

| Chitosan-Supported Ionic Liquid | Esterification | Heterogeneous, reusable, eco-friendly, solvent-free conditions | rsc.org |

| Polymer-Supported Ionic Liquid | Nucleophilic Substitution | Three-phase catalyst, reusability, high activity, easy product recovery | mdpi.com |

| N-methylimidazolium-based ILs | Alkylation | Phase transfer catalysis, mild conditions | mdpi.com |

Pyridine and its derivatives are commonly used as basic catalysts in organic synthesis, particularly in esterification and acylation reactions. scispace.comjocpr.com In the context of producing dichloropropionate esters, pyridine has been explicitly used as a catalyst for the chlorination of methyl acrylate. google.com The process optimization for this reaction involves adjusting the amount of pyridine, typically between 1.5% and 6.5% by weight of the methyl acrylate, and controlling the reaction temperature. google.com

Pyridine's catalytic role often involves acting as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, or as a base to neutralize acidic byproducts, such as the HCl formed during reactions with acyl chlorides. scispace.comresearchgate.net In the synthesis of 4-benzoyloxy-3-methoxycinnamic acid, pyridine was used as a catalyst in an esterification reaction involving an acyl halide. scispace.com Studies comparing pyridine and triethylamine (B128534) as catalysts have shown that pyridine can be more effective due to its planar structure, which makes the electron pair on the nitrogen atom more accessible compared to the sterically hindered nitrogen in triethylamine. jocpr.com However, in some cases, triethylamine has shown to give higher yields due to the inductive effect of the ethyl groups. scispace.com The optimization of these catalytic routes can also involve the use of co-catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), which can significantly enhance the reaction rate. rsc.org

Novel Approaches to Dichlorinated Propionate (B1217596) Derivatives

Modern synthetic strategies provide access to a variety of propionate derivatives through innovative, efficient, and selective reactions.

A notable approach for synthesizing 2,3-diaminoacid derivatives, which are valuable as structural components of biologically active compounds and as ligands for metal complexes, begins with ethyl propynoate (B1239298) rather than a dichlorinated precursor. scirp.org In this methodology, ethyl propynoate reacts with a nitrogen source, such as phthalimide (B116566), in the presence of a phosphine (B1218219) catalyst. scirp.org

The reaction is initiated by the nucleophilic addition of the phosphine to the ethyl propynoate, an α,β-unsaturated ester. scirp.org This forms a zwitterionic intermediate that plays a central role in the subsequent transformations leading to the final 2,3-diaminoacid derivative. scirp.org The choice of solvent is critical for the selective synthesis of the desired product, with highly polar solvents like DMSO, DMF, and acetonitrile (B52724) favoring the formation of ethyl 2,3-diphthalimidoylpropanoate. scirp.org Research has shown that triphenylphosphine (B44618) can act as an effective catalyst for this transformation. scirp.orgresearchgate.net

The efficiency of this phosphine-catalyzed reaction is influenced by several factors, including the specific phosphine used and the reaction conditions.

Table 1: Effect of Different Phosphines on the Synthesis of Ethyl 2,3-diphthalimidoylpropanoate Reaction Conditions: Ethyl propynoate (1.0 mmol), phthalimide (2.0 mmol), phosphine (1.0 mmol) in DMSO (2.0 mL) at room temperature for 24 h.

| Phosphine Catalyst | Yield (%) |

| Triphenylphosphine (PPh₃) | 87 |

| Tri(p-fluorophenyl)phosphine | 81 |

| Tri(p-methoxyphenyl)phosphine | 86 |

| Tributylphosphine (PBu₃) | 71 |

| Data sourced from Oe, Y., et al. (2014). researchgate.net |

Phosphine catalysis is a powerful tool in organic synthesis, characterized by the initial nucleophilic addition of a phosphine to an electrophilic starting material to generate a reactive zwitterionic intermediate under mild conditions. researchgate.netnih.gov This principle is the cornerstone of the multi-component reaction described for synthesizing 2,3-diaminoacid derivatives from ethyl propynoate. scirp.org

In these reactions, the phosphine catalyst activates the α,β-unsaturated ester, facilitating a cascade of bond-forming events. scirp.org For instance, the triphenylphosphine-catalyzed three-component coupling of ethyl propynoate, a nitrogen nucleophile, and an aldehyde demonstrates the versatility of this approach. scirp.orgresearchgate.net The hallmark of nucleophilic phosphine catalysis is its ability to bring together multiple components in a single operation to build molecular complexity efficiently. nih.govrsc.org The process is highly dependent on the stability of the zwitterionic intermediates, which is influenced by the solvent polarity. researchgate.net

Reaction Mechanisms and Chemical Transformations of this compound

The chemical behavior of this compound is dominated by the presence of two chlorine atoms and an ester functional group. chemimpex.com These features render the molecule susceptible to various transformations, particularly nucleophilic substitution.

Nucleophilic Reactivity and Electrophilicity Considerations

The carbon-halogen bonds in this compound are polarized due to the higher electronegativity of chlorine compared to carbon. msu.edu This polarization makes the carbon atoms attached to the chlorines electrophilic and susceptible to attack by nucleophiles. msu.edu The chlorine atoms are effective leaving groups, facilitating nucleophilic substitution reactions where they are replaced by other functional groups. smolecule.com

The reactivity of alkyl halides in nucleophilic substitution reactions is influenced by several factors, including the nature of the leaving group, the structure of the alkyl group, and the strength of the nucleophile. msu.edu For alkyl halides, the reactivity generally increases in the order Cl < Br < I, reflecting the bond strength and the stability of the resulting halide anion. msu.edu this compound, as a dichlorinated ester, presents two sites for potential substitution, making it a versatile building block for introducing various functionalities into a molecule. chemimpex.comsmolecule.com

Table 2: General Reactivity Order of Common Nucleophiles This table illustrates the relative strength (nucleophilicity) of common reagents in SN2 reactions.

| Nucleophile | Formula | Relative Reactivity |

| Acetate (B1210297) | CH₃CO₂⁻ | Weak |

| Chloride | Cl⁻ | Weak |

| Bromide | Br⁻ | Moderate |

| Azide | N₃⁻ | Good |

| Methoxide | CH₃O⁻ | Good |

| Cyanide | CN⁻ | Very Good |

| Iodide | I⁻ | Very Good |

| Thiolate | RS⁻ | Excellent |

| Data adapted from general principles of nucleophilicity in organic chemistry. msu.edu |

Cyclization Reactions and Heterocycle Formation

The electrophilic nature of this compound makes it a useful substrate in reactions designed to form cyclic structures, including heterocycles.

The formation of substituted hydrofurans can be envisioned through a cascade reaction sequence involving principles of both Michael addition and Aldol condensation. sioc-journal.cn A cascade halo-Michael/Aldol reaction provides a framework for such transformations. sioc-journal.cn In this type of reaction, an α,β-unsaturated compound undergoes a Michael addition with a halide ion, and the resulting reactive enolate intermediate is trapped by an aldehyde or ketone in an Aldol-type reaction, all within the same reaction system. sioc-journal.cn

While a direct example using this compound is not explicitly detailed, a plausible pathway can be proposed. A Michael donor could react with an appropriate α,β-unsaturated acceptor. The resulting enolate could then undergo an intramolecular cyclization via nucleophilic attack on one of the electrophilic carbons of this compound, displacing a chloride ion to form a substituted furanone or hydrofuran ring system. Alternatively, a base could deprotonate a suitable Michael donor, which then attacks an α,β-unsaturated ketone or aldehyde; the resulting enolate could then be alkylated by this compound, with a subsequent intramolecular Aldol condensation leading to a highly substituted cyclic product. scribd.com The Aldol condensation itself is a foundational carbon-carbon bond-forming reaction where an enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate. sigmaaldrich.comiitk.ac.in This sequence demonstrates how fundamental reactions can be combined in a cascade to efficiently construct complex cyclic molecules. sioc-journal.cn

Stereochemical Outcomes in Ring-Forming Reactions

The stereochemistry of reactants is a critical determinant of the stereochemical outcome in chemical reactions, particularly in the synthesis of cyclic compounds where new stereocenters are formed. In ring-forming reactions, the spatial arrangement of atoms in the starting material, such as this compound, dictates the configuration of the resulting cyclic product. While specific studies detailing the stereochemical outcomes of ring-forming reactions starting directly from this compound are not prominent in the reviewed literature, the principles can be understood from analogous cyclization reactions.

One relevant class of reactions is intramolecular cyclization. For instance, in the formation of lactones from substrates like 4-pentenoic acid, the reaction proceeds to form a cyclic ester. nih.gov Similarly, Atom Transfer Radical Cyclization (ATRC) of N-substituted N-allyl-2,2-dichloroamides is a powerful method for synthesizing γ-lactams (cyclic amides). researchgate.net In these reactions, the stereoselectivity often depends on the substituents present on the starting molecule and the reaction conditions. researchgate.net

The stereospecificity of such cyclizations is a general principle in organic synthesis. For example, the Lewis acid-mediated cyclization of 1,2,n-triols can produce tetrahydrofuran (B95107) (a five-membered ring) or tetrahydropyran (B127337) (a six-membered ring) structures. msu.edu In these cases, the reaction is highly stereospecific, with the enantiomeric purity of the starting triol being directly transferred to the cyclic ether product. msu.edu The substitution pattern and the relative stereochemistry of the reacting groups influence the transition state, thereby controlling which cyclic product is formed and with what stereochemistry. msu.edu For example, the cyclization of diastereomeric triols can lead to different ring sizes, demonstrating the profound impact of the starting material's stereochemistry on the reaction pathway. msu.edu

Table 1: Principles of Stereochemical Control in Analogous Cyclization Reactions This table is based on general principles and analogous reactions, as specific data for this compound was not available in the search results.

| Reaction Type | Starting Material Example | Cyclic Product | Key Stereochemical Determinant |

|---|---|---|---|

| Intramolecular Cyclization | 4-Pentenoic Acid Derivative | Lactone | The geometry of the alkene and position of the nucleophile. nih.gov |

| Atom Transfer Radical Cyclization (ATRC) | N-allyl-2,2-dichloroamide | γ-Lactam | Size of substituents and nature of the chiral protecting group. researchgate.net |

| Lewis Acid-Mediated Cyclization | 1,2,n-triol | Tetrahydrofuran/Tetrahydropyran | The relative stereochemistry of the hydroxyl groups in the triol. msu.edu |

Electrochemical Behavior and Reduction Mechanisms

The electrochemical behavior of organochlorine compounds like this compound is characterized by reductive and oxidative processes that can lead to their degradation. mdpi.com These compounds are generally considered hazardous and persistent pollutants, making their electrochemical treatment a subject of significant research. mdpi.comresearchgate.net The core of their electrochemical reactivity is the carbon-chlorine (C-Cl) bond, which is susceptible to cleavage. mdpi.commatec-conferences.org

The primary electrochemical process for chlorinated aliphatic compounds is reductive dechlorination. This involves the transfer of electrons to the molecule, leading to the cleavage of the C-Cl bond and the release of a chloride ion. mdpi.commatec-conferences.org Techniques such as cyclic voltammetry are employed to study the reduction potentials and mechanisms of these compounds. mdpi.comresearchgate.net Due to high negative reduction potentials, the direct electrochemical reduction of some organochlorines can be challenging. mdpi.com

Electrochemical oxidation has also been proven an efficient method for the degradation of organochlorine pesticides. mdpi.comnih.gov This process typically involves the generation of highly reactive oxidizing species, such as hydroxyl radicals, at the anode of an electrochemical cell. mdpi.com These radicals can then attack and break down the organic pollutant. matec-conferences.org Electro-Fenton (EF) is another advanced electrochemical process that has demonstrated high efficiency, achieving over 94% removal for some organochlorines by generating powerful oxidizing agents in solution. nih.gov

Table 2: Electrochemical Degradation Techniques for Organochlorine Compounds

| Technique | Mechanism | Application/Outcome | Reference |

|---|---|---|---|

| Reductive Dechlorination | Electron transfer to the organochlorine molecule causes cleavage of the C-Cl bond, releasing a chloride ion. | Used to render the compound less toxic by removing chlorine atoms. mdpi.commatec-conferences.org | mdpi.commatec-conferences.org |

| Electro-Oxidation (EO) | Generation of strong oxidizing species at an anode (e.g., on a Boron-Doped Diamond electrode) to mineralize the pollutant. | Can remove close to 50% of certain organochlorine pesticides. nih.gov | nih.gov |

| Electro-Fenton (EF) | Involves the electro-generation of hydrogen peroxide and regeneration of Fe²⁺ to produce hydroxyl radicals via the Fenton reaction. | Highly efficient, capable of removing over 94% of model organochlorine pesticides. nih.gov | nih.gov |

| Cyclic Voltammetry | An analytical technique used to study the reduction and oxidation processes of a species in solution. | Determines reduction potentials and helps elucidate reaction mechanisms for organochlorines. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Hydrolytic Stability and Degradation Pathways

The stability of this compound in aqueous environments is governed by its susceptibility to hydrolysis and other degradation processes. The hydrolysis of halogenated aliphatic esters can proceed through several mechanisms, primarily nucleophilic substitution and elimination, with the dominant pathway influenced by factors like pH and molecular structure. viu.ca

Under neutral conditions, hydrolysis via nucleophilic substitution (SN1 or SN2) is generally the predominant pathway, leading to the formation of an alcohol and the corresponding carboxylic acid. viu.ca The rate of hydrolysis for esters is influenced by both acid and base catalysis. rsc.orgclemson.edu In acidic solutions (below pH 6), the reaction rate increases as the ester carbonyl is protonated, making it more susceptible to nucleophilic attack by water. clemson.edu Conversely, in alkaline conditions (above pH 7 or 8), hydrolysis is accelerated by the hydroxide (B78521) ion (OH-), which is a more potent nucleophile than water. clemson.edu For polyhalogenated aliphatic compounds, base-catalyzed elimination reactions (E2 or E1cB) can become significant, competing with substitution and leading to the formation of alkenes. viu.ca

Beyond chemical hydrolysis, a significant degradation pathway for chlorinated propionates is microbial action. Certain bacteria possess dehalogenase enzymes that can catalytically break the carbon-chlorine bond. annualreviews.org For example, species of Pseudomonas and Arthrobacter have been shown to degrade chlorinated compounds. annualreviews.orgnih.gov These hydrolytic dehalogenases catalyze a nucleophilic displacement reaction where a water molecule is the attacking species, converting the haloacid into a hydroxy acid and releasing a halide ion. annualreviews.org The enzymatic dehalogenation of 2,2-dichloropropionate has been documented, highlighting a plausible biological degradation route for structurally similar compounds. nih.gov

Table 3: Factors Affecting the Degradation of this compound

| Factor | Effect on Stability and Degradation Pathway | Mechanism | Reference |

|---|---|---|---|

| pH | Stability is lowest at high and low pH. | Acid-catalyzed hydrolysis dominates at low pH; base-catalyzed hydrolysis and elimination dominate at high pH. clemson.edu | clemson.edu |

| Nucleophilic Substitution (SN1/SN2) | Leads to the formation of 2,3-dichloropropionic acid and ethanol. | The primary chemical hydrolysis pathway under neutral or acidic conditions. viu.ca | viu.ca |

| Base-Catalyzed Elimination (E2/E1cB) | Competes with hydrolysis under basic conditions to form unsaturated products. | Favored by the presence of multiple chlorine atoms which increase the acidity of adjacent protons. viu.ca | viu.ca |

| Microbial Degradation | Leads to dehalogenation and breakdown of the carbon skeleton. | Mediated by hydrolytic dehalogenase enzymes found in various soil bacteria. annualreviews.orgnih.gov | annualreviews.orgnih.gov |

This compound as a Versatile Synthetic Intermediate

The reactivity of this compound makes it an important precursor in the synthesis of a wide array of chemical products. chemimpex.com Its ability to participate in various chemical reactions allows for the construction of complex molecular architectures. chemimpex.com

Precursor in Pharmaceutical Synthesis

In the pharmaceutical industry, this compound is utilized as a key intermediate in the development of new drug candidates. chemimpex.comguidechem.com Its structure serves as a foundational component for building more complex molecules with potential therapeutic properties. The presence of two chlorine atoms offers sites for nucleophilic substitution reactions, enabling the introduction of diverse functional groups to tailor the biological activity of the final compound. While specific drug examples are proprietary, the compound's utility lies in its ability to contribute to efficient and reliable synthetic routes for novel pharmaceuticals. chemimpex.com

Building Block for Agrochemical Development (Herbicides and Insecticides)

The agrochemical sector relies on this compound for the synthesis of new herbicides and insecticides. chemimpex.comchemimpex.com The chlorinated nature of the molecule is often associated with enhanced biological activity in pesticides. chemimpex.com By serving as a starting material, it allows for the creation of active ingredients that can effectively protect crops from weeds and insect pests. Researchers in this field leverage the reactivity of the chloro-substituents to develop next-generation crop protection agents. chemimpex.com

Role in Specialty Chemical Production

Beyond pharmaceuticals and agrochemicals, this compound is a valuable intermediate in the production of various specialty chemicals. chemimpex.com These are chemicals produced for specific applications and are often characterized by their complex structures and high performance. The compound's versatility allows it to be a precursor in the synthesis of a range of fine chemicals used in diverse industrial applications. chemimpex.com

Utilization in Polymer Chemistry

The unique structural features of this compound also make it a significant component in the field of polymer chemistry, particularly in controlled radical polymerization techniques.

Bifunctional Initiator in Controlled Radical Polymerization

This compound can function as a bifunctional initiator in controlled radical polymerization (CRP) processes. researchgate.netresearchgate.net In this role, the two chlorine atoms can both initiate the growth of polymer chains. This bifunctionality is particularly useful for creating polymers with specific architectures, such as block copolymers or polymers with a central functional group.

Atom Transfer Radical Polymerization (ATRP) Applications

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. diva-portal.org this compound and its structural isomer, ethyl 2,2-dichloropropionate, have been employed as initiators in ATRP. researchgate.nettandfonline.com

In a typical ATRP process, a transition metal complex, often copper-based, reversibly activates and deactivates the growing polymer chains by transferring a halogen atom. researchgate.net The use of a bifunctional initiator like ethyl 2,2-dichloropropanoate has been described in Activators Regenerated by Electron Transfer (ARGET) ATRP of styrene, a process that allows for polymerization with very low concentrations of the copper catalyst. researchgate.nettandfonline.com This method enhances control over the polymerization process and can lead to polymers with improved properties. tandfonline.com The ability to initiate polymerization from two points on the molecule allows for the synthesis of polymers with unique topologies and functionalities.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H8Cl2O2 | guidechem.comsigmaaldrich.com |

| Molecular Weight | 171.02 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | Colorless liquid | chemimpex.comguidechem.com |

| Density | 1.241 g/mL at 25 °C | chemimpex.comguidechem.comsigmaaldrich.com |

| Boiling Point | 164-165 °C | chemimpex.comguidechem.comsigmaaldrich.com |

| Refractive Index | n20/D 1.4480 | chemimpex.comguidechem.comsigmaaldrich.com |

Derivatization Strategies for Functionalization and Analysis

Derivatization refers to the chemical modification of a compound to produce a new substance with different chemical properties. For this compound, these strategies are employed for two primary purposes: to enhance its detectability and separation in analytical techniques and to incorporate it into larger, functional molecules for specific applications.

The analysis of halo-organic compounds often requires derivatization to improve their volatility and thermal stability for Gas Chromatography (GC) or to alter their polarity for High-Performance Liquid Chromatography (HPLC). researchgate.net While this compound can be analyzed directly, its derivatization can overcome analytical challenges.

For GC-based analysis, especially when coupled with mass spectrometry (GC-MS), converting the target analyte into a more volatile or thermally stable derivative can lead to sharper peaks and better separation. researchgate.net For instance, the ethyl ester could be converted to a methyl ester via transesterification. This process is common for analyzing haloacetic acids, which are derivatized to their methyl esters before GC analysis. researchgate.net

For HPLC, which separates compounds based on their interactions with the stationary phase, derivatization can be used to introduce a chromophore (a light-absorbing group) for UV-Vis detection or a fluorophore for fluorescence detection, significantly increasing the sensitivity of the analysis. Converting the ester to an amide, for example, would change the compound's polarity and could improve its retention and separation on specific HPLC columns. researchgate.net

| Derivatization Strategy | Potential Reagent | Purpose | Impact on Chromatographic Performance |

|---|---|---|---|

| Transesterification | Methanol/Acid Catalyst | Enhance volatility for GC | Potentially reduces boiling point, leading to shorter retention times and sharper peaks. researchgate.net |

| Aminolysis | Functional Amine | Change polarity for HPLC | Forms an amide, altering polarity and potentially improving separation on polar or reverse-phase columns. |

| Substitution of Chlorine | Sodium Azide | Introduce a new functional group | Creates a diazido derivative, which has distinct chromatographic behavior and can be used for further "click" chemistry reactions. |

The chemical structure of this compound, featuring an ester, a chiral center, and two reactive chlorine atoms, makes it a valuable building block in the synthesis of complex, targeted molecules. Derivatization is the key strategy to leverage these features for specific synthetic goals.

The compound serves as a useful research chemical in designing molecules for targeted drug delivery, such as in Antibody-Drug Conjugates (ADCs). In this context, the chlorine atoms act as electrophilic sites susceptible to nucleophilic substitution. This allows the propionate backbone to be attached as a linker to both an antibody and a cytotoxic drug, creating a conjugate that can specifically target cancer cells.

Furthermore, the presence of a chiral center at the C-2 position allows for its use in the stereoselective synthesis of optically active molecules. muni.cz Through rational design and enantioselective reactions, specific stereoisomers can be synthesized, which is critical in the pharmaceutical industry where the biological activity of a molecule can be dependent on its stereochemistry. muni.cz The ester group can also be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing additional points for modification and functionalization.

| Reactive Site | Derivatization Reaction | Application in Targeted Design | Example |

|---|---|---|---|

| C-Cl Bonds | Nucleophilic Substitution | Linker attachment | Connecting the molecule to antibodies or other biomolecules for ADC development. |

| Ester Group (C=O) | Hydrolysis / Aminolysis | Functional group interconversion | Creating a carboxylic acid or amide for peptide coupling. |

| Chiral Center (C-2) | Enantioselective Synthesis | Production of stereochemically pure compounds | Synthesizing optically active pharmaceutical intermediates. muni.cz |

Environmental Fate, Transport, and Biodegradation Studies

Environmental Distribution and Mobility

The distribution and movement of ethyl 2,3-dichloropropionate in the environment are governed by its physicochemical properties and interactions with soil, water, and air.

The mobility of this compound in soil is significantly influenced by adsorption and leaching processes. Adsorption, the binding of the chemical to soil particles, retards its movement, while leaching is the process of its downward movement through the soil profile with percolating water.

The potential for leaching is a critical factor in determining the risk of groundwater contamination. nih.gov The process is controlled by the pesticide's sorption characteristics, its persistence in the soil, and the amount of water moving through the soil profile. researchgate.netirost.ir Batch equilibrium studies are commonly used to determine a pesticide's soil sorption characteristics. irost.irepa.gov

Table 1: Factors Influencing Adsorption and Leaching of Pesticides in Soil

| Factor | Influence on Adsorption | Influence on Leaching |

|---|---|---|

| Soil Organic Matter | Generally increases adsorption | Generally decreases leaching |

| Clay Content & Type | Increases adsorption due to large surface area and charge | Decreases leaching |

| Soil pH | Affects the charge of the pesticide and soil colloids, influencing binding | Can increase or decrease leaching depending on the compound |

| Pesticide Properties | Hydrophobicity, charge, and functional groups determine binding affinity | Low adsorption potential increases leaching |

| Rainfall/Irrigation | High water flow increases the potential for leaching | High water flow is the primary driver of leaching |

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, allowing for its transport in the atmosphere. The potential for volatilization of this compound can be inferred from its physical properties. It has a reported boiling point between 164-165°C and a density of 1.241 g/mL at 25°C. sigmaaldrich.cnchemsrc.com While these figures suggest a relatively low volatility under standard conditions, environmental factors such as temperature, soil moisture, and air movement can influence its flux from soil or water surfaces.

Specific studies on the atmospheric transport of this compound are scarce. For pesticides in general, volatilization is a significant dissipation pathway, and the volatilized compound can be transported over long distances before being redeposited. inchem.org

Once in aquatic systems, the behavior of this compound is determined by its solubility, potential for hydrolysis, and susceptibility to biodegradation. As a halogenated ester, it is expected to be poorly soluble in water. solubilityofthings.com This low solubility can lead to its partitioning into sediment and organic matter. solubilityofthings.com

Biotic and Abiotic Degradation Pathways

The breakdown of this compound in the environment can occur through both biological (biotic) and non-biological (abiotic) processes.

Microbial degradation is a primary pathway for the breakdown of many organic pollutants. Microorganisms have evolved a diverse array of enzymes to utilize xenobiotic compounds as sources of carbon and energy. nih.gov

The key step in the biodegradation of halogenated compounds like this compound is the cleavage of the carbon-halogen bond, a reaction often catalyzed by enzymes known as dehalogenases. nih.govresearchgate.net These enzymes are considered cost-effective and environmentally friendly tools for detoxification and bioremediation. nih.gov

While studies on this compound itself are limited, research on structurally similar compounds provides significant insight. A notable study on Pseudomonas sp. YL found that an enzyme induced by 2-chloroacrylate (B1238316) (2-CAA) could effectively dehalogenate 2,3-dichloropropionate. tandfonline.com This provides direct evidence for the microbial dehalogenation of this specific substrate.

Dehalogenases are broadly classified based on their reaction mechanism and substrate specificity. tandfonline.comnih.gov Hydrolytic dehalogenases, a well-studied group, utilize a water molecule to replace a halogen atom with a hydroxyl group. nih.gov The reaction mechanism often involves an active-site carboxylate group (typically aspartate) attacking the carbon atom bound to the halogen, forming a covalent ester intermediate which is subsequently hydrolyzed. nih.gov

Studies on the related compound 2,2-dichloropropionic acid (2,2-DCP), the active ingredient in the herbicide Dalapon, have identified numerous bacteria capable of its degradation via dehalogenases. researchgate.netgrafiati.com For example, bacteria isolated from seawater and contaminated soil have shown the ability to use 2,2-DCP as a sole carbon and energy source. researchgate.netgrafiati.com These dehalogenases are key to mineralizing such recalcitrant compounds. nih.gov The enzymes involved in these processes demonstrate the potential pathways through which this compound, after initial hydrolysis of its ester group to 2,3-dichloropropionic acid, could be fully degraded in the environment.

Table 2: General Types of Dehalogenase Enzymes

| Dehalogenase Type | Reaction Catalyzed | Example Substrates |

|---|---|---|

| Haloalkane Dehalogenase | Hydrolytic cleavage of a carbon-halogen bond in haloalkanes. science.gov | 1,2-dichloroethane, 1,2,3-trichloropropane (B165214) science.gov |

| 2-Haloacid Dehalogenase | Hydrolytic dehalogenation of 2-haloacids to produce 2-hydroxyacids. tandfonline.com | Dichloroacetic acid, 2,2-dichloropropionate, 2-chloropropionate tandfonline.comresearchgate.net |

| Flavin-dependent Dehalogenases | Catalyze concomitant hydroxylation with halide elimination, using flavin and O₂. nih.gov | Halogenated phenols nih.gov |

| Reductive Dehalogenases | Remove halogen atoms by reduction, often using the compound as an electron acceptor in anaerobic respiration. nih.gov | Halogenated benzenes, halogenated phenols nih.gov |

Hydrolysis and Photolytic Degradation Processes

Abiotic degradation processes, including hydrolysis and photolysis, are important for determining the environmental persistence of a chemical. up.pt Hydrolysis involves the reaction of a substance with water, often leading to the insertion of an oxygen atom and the breaking of bonds, such as the ester linkage found in this compound. up.ptdoubtnut.com Photolysis is degradation caused by light energy. epa.gov

Specific kinetic data for the hydrolysis and photolysis of this compound were not found in the searched literature. However, data for analogous compounds provide insight. For Dalapon (2,2-dichloropropionic acid), the hydrolysis half-life in water is on the order of several months at temperatures below 25°C, with pyruvic acid being the resulting product. epa.gov The rate of hydrolysis is generally influenced by pH and temperature, with rates typically increasing at higher temperatures and at pH extremes. up.ptnih.gov For another chlorinated alcohol, 3-chloro-1,2-propanediol, hydrolysis is slow at near-neutral pH, and it does not undergo rapid direct photolysis. nih.gov For Dalapon, while direct photolysis in water may be possible, the rates under environmental conditions have not been thoroughly investigated. epa.gov In aquatic systems where microbial activity is low, these abiotic processes would be the dominant degradation pathways. chemicalbook.com

Persistence Modeling in Environmental Compartments

Environmental persistence refers to the length of time a chemical remains in a particular environment before being broken down or removed. up.pt Chemicals that resist degradation can persist for long periods and potentially accumulate. up.pt

Specific persistence modeling for this compound has not been detailed in the available research. However, the persistence of the related herbicide Dalapon has been studied. In soil, Dalapon's persistence is largely dependent on conditions favorable for microbial growth. epa.gov Under such conditions, its average persistence at recommended application rates is reported to be two to four weeks in most agricultural soils, though it has been observed to last for six months in some forest soils. epa.gov In the absence of microbial action, its degradation in soil is slow. epa.gov Another related compound, Erbon, is noted for having long-lasting residual effects and providing season-long vegetation control. nih.gov This suggests that the dichloropropionate structure can be persistent under certain conditions.

Bioaccumulation Potential in Ecological Systems

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration higher than in the surrounding medium. fao.org The potential for a chemical to bioaccumulate is often estimated using its n-octanol-water partition coefficient (LogP or Log Kₒw), which measures its lipophilicity or "fat-loving" nature. researchgate.net

For this compound, the predicted LogP value is 1.7 (XLogP3) and the measured LogP is 1.39570. lookchem.comuni.lu Substances with a LogP value less than 3 are generally considered to have a low potential for bioaccumulation. fao.org Regulatory guidelines often use a LogP of less than 4.5 as a screening indicator that a substance is non-bioaccumulative. researchgate.net

This low LogP value is consistent with findings for the related compound Dalapon. Studies on Dalapon have measured a very low bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the water. The BCF for Dalapon was found to be 3 for fish and less than one for snails, indicating that significant bioconcentration is not expected. epa.gov While one database suggests Dalapon has a high potential for bioaccumulation, this is contradicted by the low experimentally determined BCF values. epa.govherts.ac.uk Given the low LogP value of this compound, it is predicted to have a low bioaccumulation potential in ecological systems.

Table 2: Physicochemical Properties Related to Environmental Fate

| Compound | Property | Value | Implication | Reference |

|---|---|---|---|---|

| This compound | LogP | 1.39570 - 1.7 | Low bioaccumulation potential | lookchem.comuni.lu |

| Dalapon (analogue) | Bioconcentration Factor (BCF) | 3 (fish), <1 (snails) | Low bioaccumulation potential | epa.gov |

| Dalapon (analogue) | Persistence in Soil | 2-4 weeks (typical) to 6 months | Moderately persistent depending on microbial activity | epa.gov |

| Dalapon (analogue) | Hydrolysis Half-life | Several months (at <25°C) | Slow abiotic degradation in water | epa.gov |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques and Advanced Detection

Chromatographic methods are paramount for the separation and quantification of ethyl 2,3-dichloropropionate from complex matrices and for monitoring its degradation.

Gas Chromatography (GC) with Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like this compound. chromatographyonline.comnih.gov The separation is typically achieved on a non-polar or medium-polarity capillary column, such as a DB-5 or HP-5ms, allowing for the elution of the compound based on its boiling point and interaction with the stationary phase.

Upon elution, the compound enters the mass spectrometer, where it undergoes electron ionization (EI). The resulting mass spectrum is a unique fingerprint characterized by the molecular ion peak and a series of fragment ions. The fragmentation pattern of esters is well-documented and often involves cleavages adjacent to the carbonyl group and the ester oxygen. libretexts.orgmiamioh.edu For this compound, the mass spectrum is expected to show a molecular ion peak (M+) at m/z 170, corresponding to the molecular weight of the compound (C₅H₈Cl₂O₂). nist.gov The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M+2 and M+4 peaks.

Key fragmentation pathways for this compound likely include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a prominent acylium ion.

Loss of an ethyl radical (-CH₂CH₃): Leading to the formation of a protonated acid fragment.

Cleavage of the C-Cl bonds: Resulting in fragments corresponding to the loss of one or both chlorine atoms.

McLafferty rearrangement: If sterically feasible, this could lead to the elimination of ethylene. nih.gov

A hypothetical fragmentation pattern and the corresponding major ions are presented in the table below.

| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 170/172/174 | [C₅H₈Cl₂O₂]⁺ | Molecular Ion |

| 141/143 | [C₃H₃Cl₂O]⁺ | Loss of -CH₂CH₃ |

| 125/127 | [C₅H₈ClO₂]⁺ | Loss of Cl |

| 97/99 | [C₃H₃ClO]⁺ | Loss of -OCH₂CH₃ and Cl |

| 71 | [C₃H₄Cl]⁺ | Further fragmentation |

| 45 | [C₂H₅O]⁺ | Ethoxy group |

This table is based on established fragmentation patterns for esters and halogenated compounds and represents a predictive model.

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds, making it suitable for studying the degradation products of this compound. researchgate.netwur.nl The degradation of halogenated organic compounds can occur through various mechanisms, including hydrolysis and dehalogenation, leading to the formation of more polar products. nih.govasm.org

A reversed-phase HPLC method, employing a C18 column, is typically used for such analyses. The mobile phase would likely consist of a gradient mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, to effectively separate the parent compound from its more polar degradation products. wur.nl Detection is commonly achieved using a UV detector, as the ester functional group exhibits some UV absorbance.

For instance, hydrolysis of the ester bond in this compound would yield 2,3-dichloropropionic acid and ethanol. The increased polarity of the resulting carboxylic acid would lead to a shorter retention time on a reversed-phase column compared to the parent ester. Other potential degradation pathways could involve the substitution of chlorine atoms with hydroxyl groups, also resulting in more polar and earlier-eluting compounds.

A representative HPLC method for analyzing the degradation of this compound is outlined below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

This table outlines a typical HPLC method for the analysis of moderately polar organic compounds and their degradation products.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. irbm.comjeolusa.com Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl group and the dichloropropionyl moiety. youtube.com

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group, coupled to the adjacent methylene protons.

A quartet corresponding to the methylene protons (-OCH₂-) of the ethyl group, coupled to the methyl protons.

A multiplet system for the protons on the dichloropropionyl chain (-CH(Cl)CH₂Cl). The diastereotopic nature of the methylene protons adjacent to the chiral center would likely result in a complex splitting pattern.

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule. The chemical shifts will be influenced by the presence of the electronegative oxygen and chlorine atoms. illinois.edu

Predicted chemical shifts for the ¹H and ¹³C NMR spectra of this compound are summarized below, based on data from similar chlorinated esters. chemicalbook.comchemicalbook.com

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂CH₃ | ~1.3 (triplet) | ~14 |

| -OCH₂ CH₃ | ~4.3 (quartet) | ~62 |

| -CH(Cl)CH₂ Cl | ~3.9-4.1 (multiplet) | ~48 |

| -CH (Cl)CH₂Cl | ~4.5-4.7 (multiplet) | ~58 |

| C =O | - | ~168 |

These predicted chemical shifts are based on known values for similar functional groups and may vary slightly depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. uniroma1.it The FTIR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the carbonyl group of the ester and the carbon-chlorine bonds.

Key characteristic absorption bands are predicted as follows:

C=O Stretch: A strong, sharp absorption band in the region of 1735-1750 cm⁻¹, characteristic of a saturated ester carbonyl group. pressbooks.pubuobabylon.edu.iq

C-O Stretch: Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the C-O single bonds of the ester. uobabylon.edu.iq

C-H Stretch: Absorptions in the range of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the ethyl and propionyl groups. libretexts.org

C-Cl Stretch: One or more strong absorption bands in the region of 600-800 cm⁻¹, indicative of the carbon-chlorine bonds. libretexts.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C-Cl | Stretch | 600 - 800 |

This table presents the expected FTIR absorption bands based on established correlation charts for organic functional groups.

Quantitative Analysis and Purity Assessment Methods

The accurate quantification and purity assessment of this compound are crucial for its application in various chemical syntheses and for ensuring product quality and consistency. To achieve this, a range of advanced analytical methodologies are employed, with gas chromatography (GC) and high-performance liquid chromatography (HPLC) being the most prominent. These techniques offer the necessary selectivity and sensitivity to separate the target analyte from potential impurities and degradation products.

Gas Chromatography (GC) Methods

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector and column is critical for achieving the desired analytical performance.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used method for the quantitative analysis of organic compounds. Its high sensitivity to hydrocarbons and a wide linear range make it well-suited for determining the purity of this compound. A typical GC-FID method would involve a capillary column with a stationary phase of intermediate polarity to effectively separate the analyte from structurally similar impurities.

Detailed Research Findings: In a typical analysis, a sample of this compound is dissolved in a suitable organic solvent, such as hexane or ethyl acetate (B1210297), and injected into the GC system. The compound's retention time is a key parameter for its identification. For quantification, an internal standard method is often preferred to enhance precision and accuracy by correcting for variations in injection volume and instrument response. The peak area of this compound is compared to that of a known concentration of an internal standard.

Table 1: Representative GC-FID Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Initial 50 °C (hold 2 min), ramp to 220 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1.5 mL/min |

| Injection Volume | 1 µL (split or splitless) |

| Detector | Flame Ionization Detector (FID) |

Table 2: Example Validation Data for a GC-FID Method

| Parameter | Result |

|---|---|

| Linearity Range | 0.1 - 1000 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS)

For unambiguous identification of impurities and for trace-level analysis, GC-MS is the preferred method. Mass spectrometry provides structural information based on the fragmentation pattern of the molecule, allowing for confident identification of co-eluting peaks or unknown impurities.

Detailed Research Findings: In GC-MS analysis, the mass spectrometer is typically operated in electron ionization (EI) mode. The resulting mass spectrum of this compound will show a characteristic molecular ion peak and several fragment ions, which serve as a fingerprint for the compound. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity for the target analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC) Methods

While GC is often the primary choice for volatile compounds, HPLC offers a valuable alternative, particularly for the analysis of thermally labile impurities or when derivatization is not desirable.

Reversed-Phase HPLC with UV Detection

Reversed-phase HPLC (RP-HPLC) is a versatile technique for the separation of a wide range of organic molecules. For the analysis of this compound, a C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. A UV detector is suitable for detection, as the ester functional group exhibits some absorbance in the low UV region (around 210 nm).

Detailed Research Findings: The method's selectivity can be optimized by adjusting the mobile phase composition and pH. A gradient elution may be employed to effectively separate impurities with a wide range of polarities. Quantification is typically performed using an external standard calibration curve, where the peak area of the analyte is plotted against its concentration.

Table 3: Representative HPLC-UV Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

| Detector | UV-Vis Detector |

Table 4: Example Validation Data for an HPLC-UV Method

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 500 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Precision (RSD) | < 3% |

| Accuracy (Recovery) | 97 - 103% |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL |

Computational Chemistry and Mechanistic Modeling

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods are crucial for predicting reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost, making it suitable for studying complex organic reactions. For ethyl 2,3-dichloropropionate, a DFT analysis would calculate the electron density to determine the molecule's ground-state energy and the distribution of electrons.

This analysis reveals key aspects of its reactivity. For instance, the presence of two electronegative chlorine atoms and the ester functional group creates distinct regions of high and low electron density across the molecule. DFT calculations can quantify the partial charges on each atom, identifying electrophilic sites susceptible to nucleophilic attack and nucleophilic sites prone to reacting with electrophiles. The study of related dichlorinated compounds shows that vicinal chlorines can enhance electrophilicity, a property that DFT can precisely model. While specific DFT studies on this compound are not prevalent in publicly accessible literature, the methodology would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure before computing properties like the electrostatic potential map, which visually represents its electronic structure and reactivity hotspots.

The Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap, are critical indicators of a molecule's stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more polarizable and reactive. For this compound, calculations would determine the energies of these orbitals. The interaction between its HOMO and the LUMO of a reactant would govern the favorability of a chemical reaction. The energy gap can be correlated with the molecule's ability to participate in various reactions, with a smaller gap often implying higher reactivity.

Table 1: Illustrative Frontier Orbital Data This table shows the type of data generated from a HOMO-LUMO analysis. Specific values for this compound require dedicated computational studies.

| Parameter | Symbol | Description | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-donating orbital. | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest electron-accepting orbital. | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Difference between LUMO and HOMO energies (ELUMO - EHOMO). | Data not available |

Global reactivity descriptors, derived from the energies of frontier orbitals, provide quantitative measures of a molecule's reactivity.

Ionization Potential (IP): The energy required to remove an electron from a molecule. It is directly related to the HOMO energy (IP ≈ -EHOMO). A lower ionization potential indicates that the molecule can be more easily oxidized.

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is related to the LUMO energy (EA ≈ -ELUMO). A higher electron affinity suggests the molecule is a better electron acceptor.

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. It is a function of both the ionization potential and electron affinity and quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment.

These parameters are crucial for comparing the reactivity of this compound with other compounds and predicting its behavior in chemical reactions.

Table 2: Global Reactivity Descriptors This table outlines key reactivity indices that can be calculated using DFT. Specific values for this compound are not available in the cited literature.

| Parameter | Symbol | Formula | Description |

| Ionization Potential | IP | IP ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity | EA | EA ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity | χ | χ ≈ (IP + EA) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness | η | η ≈ (IP - EA) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index | ω | ω = χ² / (2η) | A measure of the electrophilic nature of a molecule. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior that complements the static picture from quantum chemical calculations.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. This compound has several rotatable bonds, and its central C2-C3 bond is flanked by a chiral center at C2. The three-dimensional arrangement, or stereochemistry, significantly influences the molecule's physical properties and biological interactions.

MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. For this compound, simulations would reveal how the bulky chlorine atoms and the ethyl ester group orient themselves relative to each other. This analysis is critical for understanding how the molecule's shape affects its ability to fit into an enzyme's active site or interact with other molecules in a specific orientation. The flexibility and dominant conformations of the molecule are defined by these stereochemical and steric factors.

The surrounding solvent can dramatically alter the energetics and outcome of a chemical reaction. Molecular dynamics simulations are powerful tools for studying these solvent effects by explicitly modeling the interactions between the solute (this compound) and the individual solvent molecules.

Simulations can calculate the free energy profile of a reaction in different solvents, showing how the solvent stabilizes or destabilizes reactants, transition states, and products. For a reaction involving this compound, MD simulations could model the solvation shell around the molecule and compute how solvent polarity and hydrogen-bonding capabilities affect the activation energy of a reaction, such as a nucleophilic substitution. This provides a molecular-level understanding of why reaction rates and mechanisms can be highly dependent on the solvent environment.

Mechanistic Pathway Elucidation and Kinetic Studies

The elucidation of reaction mechanisms and the kinetic profiling of reactions involving this compound are crucial for understanding its reactivity, optimizing reaction conditions for its synthesis and transformation, and predicting its fate in various chemical environments. Computational chemistry, particularly through the use of Density Functional Theory (DFT), provides powerful tools to investigate these aspects at a molecular level.

Transition State Characterization and Activation Barrier Determination

The primary reactive sites in this compound are the C-Cl bonds and the adjacent C-H bonds, making it susceptible to nucleophilic substitution (SN) and elimination (E2) reactions. Computational studies, while not extensively reported for this specific molecule, can be analogized from similar small halogenated esters to predict its behavior.

Dehydrochlorination is a principal reaction pathway for vicinal dichlorides like this compound, typically proceeding through an E2 mechanism. This mechanism involves a single, concerted step where a base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing a leaving group (α-position), simultaneously forming a double bond and expelling the leaving group. For this compound, there are two potential leaving groups (chlorine atoms) and adjacent protons, leading to possible regioisomeric alkene products.

The transition state for an E2 reaction is characterized by the partial breaking of the C-H and C-Cl bonds and the partial formation of the C=C π-bond and the B-H bond (where B is the base). The geometry of this transition state is crucial, with a strong preference for an anti-periplanar arrangement of the proton being abstracted and the leaving group. This alignment allows for optimal orbital overlap between the developing p-orbitals of the forming double bond.

The stability of the resulting alkene product also plays a significant role in determining the activation barrier. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene. msu.edu In the case of this compound, elimination could lead to either ethyl 2-chloro-2-propenoate or ethyl 3-chloro-2-propenoate. Computational modeling would be essential to determine the relative activation energies for these competing pathways and predict the major product under specific reaction conditions. The activation energy is influenced by the stability of the transition state, which in turn reflects the developing double bond character. msu.eduiitk.ac.in

The following table presents hypothetical data for the dehydrochlorination of this compound, based on typical values for similar reactions, to illustrate the kind of information that would be obtained from a detailed computational study.

| Reaction Pathway | Product | Calculated Activation Energy (kcal/mol) | Transition State Geometry |

| Path A: Elimination of HCl from C2-C3 | Ethyl 2-chloroacrylate (B1238316) | 25-30 | anti-periplanar H-C-C-Cl dihedral angle |

| Path B: Elimination of HCl from C2-C1 | Ethyl 3-chloro-2-propenoate | 28-33 | anti-periplanar H-C-C-Cl dihedral angle |

This table is illustrative and based on analogous systems. Specific experimental or computational data for this compound is not available in the cited literature.

Reaction Network Exploration and Automated Mechanistic Studies

The synthesis and subsequent reactions of this compound can involve complex reaction networks with multiple competing and consecutive steps. One of the primary synthetic routes to this compound is the chlorination of ethyl acrylate (B77674). sigmaaldrich.com This reaction can proceed through various pathways, including radical and ionic mechanisms, leading to the desired product as well as potential byproducts.

Automated reaction network exploration tools, such as the Reaction Mechanism Generator (RMG) mit.edu and Chemoton, unimore.it are powerful computational methodologies for systematically discovering all feasible elementary reactions within a given chemical system. These tools utilize graph-based algorithms and quantum chemical calculations to generate a comprehensive reaction network, including intermediates, products, and the transition states connecting them.

For the chlorination of ethyl acrylate, an automated exploration could elucidate the detailed steps of chlorine addition across the double bond, subsequent or concerted substitution reactions, and potential side reactions like polymerization or elimination. The software can predict the thermochemistry and kinetic parameters for each elementary step, allowing for the construction of a detailed kinetic model. mit.edu

Similarly, the decomposition or further transformation of this compound can be investigated. For example, under basic conditions, a network of competing SN2 and E2 reactions could be explored. Automated methods can help to identify the most favorable pathways under different conditions (e.g., solvent, temperature, base strength) and predict the product distribution.

While no specific studies applying these automated tools to this compound were found, the principles are broadly applicable. For instance, automated reaction network generation has been successfully applied to understand complex processes like pyrolysis and oxidation of various organic molecules, demonstrating its capability to handle systems with numerous possible reaction channels. mit.edu

A hypothetical reaction network exploration for the synthesis of this compound from ethyl acrylate and chlorine might involve the steps outlined in the table below.

| Step | Reactants | Products | Reaction Type | Computational Approach |

| 1 | Ethyl acrylate + Cl₂ | Chloronium ion intermediate | Electrophilic addition | DFT geometry optimization and transition state search |

| 2 | Chloronium ion + Cl⁻ | This compound | Nucleophilic attack | DFT geometry optimization |

| 3 | Ethyl acrylate + Cl• | Radical intermediate | Radical addition | DFT geometry optimization |

| 4 | Radical intermediate + Cl₂ | This compound + Cl• | Halogen abstraction | DFT transition state search and activation energy calculation |

| 5 | Ethyl acrylate | Polymer | Radical polymerization | Automated reaction generation |

This table represents a simplified, hypothetical reaction network. The actual network generated by automated tools would be significantly more complex, including numerous alternative pathways and side reactions.

The application of such computational tools is invaluable for gaining a deep, quantitative understanding of the chemical behavior of this compound, from its formation to its subsequent reactivity.

Toxicological Research and Environmental Risk Assessment Methodologies

Hazard Identification and Exposure Assessment Frameworks

The initial phase in the risk assessment of a chemical compound such as Ethyl 2,3-dichloropropionate involves identifying its intrinsic hazards and understanding how exposure might occur. This framework is essential for establishing the potential for harm to humans and the environment.

Qualitative and Quantitative Approaches to Hazard Analysis

Hazard analysis can be approached both qualitatively and quantitatively to characterize the risks associated with a chemical.